molecular formula C25H23N3O5S B2462241 (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide CAS No. 866349-03-3

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2462241
CAS No.: 866349-03-3
M. Wt: 477.54
InChI Key: PIGQKMMCIXKRBS-RFBIWTDZSA-N
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Description

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and a methoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with a sulfonylhydrazine compound under basic conditions.

    Attachment of the Methoxyphenyl Substituent: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonylhydrazinylidene group, converting it to a sulfonylhydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the sulfonylhydrazinylidene group can produce sulfonylhydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfonylhydrazinylidene derivatives on cellular processes. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have therapeutic applications due to its potential bioactivity. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a chromene core with a sulfonylhydrazinylidene group and a methoxyphenyl substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-16-12-13-20(14-17(16)2)34(30,31)28-27-25-21(24(29)26-19-9-5-4-6-10-19)15-18-8-7-11-22(32-3)23(18)33-25/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGQKMMCIXKRBS-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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